Uridylyl(5'.3')uridylyl(5'.3')adenosine

Description

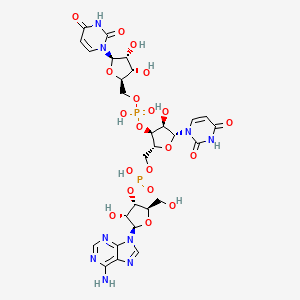

Uridylyl(5'.3')uridylyl(5'.3')adenosine is a dinucleoside monophosphate comprising two uridine residues linked via a 5'→3' phosphodiester bond, followed by a 5'→3' linkage to adenosine. This compound is notable for its unconventional 5'→3' internucleotide bonds, which deviate from the canonical 3'→5' linkages predominant in RNA. Early studies on similar dinucleotides, such as uridylyl(3',5')adenosine, revealed critical insights into RNA chain folding and stability through crystallographic analyses . The synthesis of this compound has been achieved via chemical methods, including the trityl-protection approach, which optimizes yields and purity . Its structural and functional uniqueness positions it as a valuable model for studying RNA dynamics and enzyme-substrate interactions.

Properties

CAS No. |

1066-10-0 |

|---|---|

Molecular Formula |

C28H35N9O20P2 |

Molecular Weight |

879.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C28H35N9O20P2/c29-22-15-23(31-8-30-22)37(9-32-15)26-18(43)20(10(5-38)53-26)56-59(49,50)52-7-12-21(19(44)25(55-12)36-4-2-14(40)34-28(36)46)57-58(47,48)51-6-11-16(41)17(42)24(54-11)35-3-1-13(39)33-27(35)45/h1-4,8-12,16-21,24-26,38,41-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,30,31)(H,33,39,45)(H,34,40,46)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1 |

InChI Key |

NLWZFFICVBSXGO-FIVCZYLNSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine typically involves the stepwise addition of nucleotide units. The process begins with the protection of hydroxyl groups on the ribose sugars, followed by the formation of phosphodiester bonds between the nucleotides. Common reagents used in this synthesis include phosphoramidites and activating agents such as tetrazole. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine may involve automated synthesizers that can efficiently assemble the nucleotide sequence. These machines use pre-programmed protocols to add nucleotides sequentially, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Structural Interactions

AUU participates in intermolecular stacking and intercalation with drugs like ethidium bromide :

-

Intercalative Binding : Ethidium inserts between base pairs in nucleic acids, causing helix unwinding. In related dinucleotides, this results in reduced glycosidic bond twist angles (e.g., ~70° vs. ~36° in DNA) .

-

Base Stacking : In RNA fragments, adjacent bases (e.g., uridine-uridine) exhibit stacking interactions, influencing chemical stability. For example, differential shielding in NMR spectra indicates positional shielding effects .

Conformational Analysis

AUU adopts specific conformations influenced by sugar puckering and phosphodiester torsions:

-

Sugar Puckering :

-

Phosphodiester Torsions :

| Conformational Parameter | Value | Source |

|---|---|---|

| Glycosidic bond twist angle | ~70° | |

| Sugar pucker (uridine) | C3′-endo | |

| Sugar pucker (adenosine) | C2′-endo |

Scientific Research Applications

Structural Insights

X-ray Crystallography Studies

The crystal structure of uridylyl(3',5')adenosine has been analyzed through x-ray diffraction, revealing significant insights into its conformations. The study indicated that the two independent molecules in the asymmetric unit exhibit conformations that differ from those found in double-helical RNA. This information is crucial for understanding the possible conformations of nonhelical "loop" regions in transfer RNA and single-stranded regions of nucleic acids .

Molecular Biology Applications

Intercalation Studies

The compound has been used to study intercalative binding with drugs such as ethidium bromide. In a crystallographic study, the interaction between ethidium and uridylyl(3',5')adenosine was visualized, providing insights into how certain drugs can bind to DNA and influence transcription processes. This research highlights the potential use of uridylyl(5'.3')uridylyl(5'.3')adenosine in understanding drug-nucleic acid interactions, which is vital for developing new therapeutic agents .

RNA Folding Models

This compound has been employed as a model for RNA chain folding. The structural characteristics of this dinucleoside monophosphate provide valuable data for understanding RNA folding mechanisms and stability, which are essential for various biological functions .

Medicinal Chemistry Applications

Therapeutic Potential

Research indicates that this compound may have implications in drug design due to its ability to affect nucleic acid structures. Its role in modulating RNA behavior could lead to advancements in treatments for diseases linked to RNA misfolding or dysfunction .

Data Summary Table

Case Studies

-

Ethidium Binding Studies

- A study investigated the binding of ethidium bromide to uridylyl(3',5')adenosine, demonstrating how intercalation affects DNA structure and function. This case illustrates the importance of understanding drug interactions with nucleic acids for developing effective therapies.

-

RNA Conformation Analysis

- Another case focused on the conformational analysis of uridylyl(3',5')adenosine using x-ray crystallography. The findings contributed to a deeper understanding of how single-stranded regions of nucleic acids behave, which is essential for RNA function in cellular processes.

Mechanism of Action

The mechanism of action of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine involves its incorporation into RNA strands during synthesis. It interacts with RNA polymerases and other enzymes involved in RNA processing. The molecular targets include ribonucleoproteins and RNA-binding proteins, which facilitate the proper folding and function of RNA molecules.

Comparison with Similar Compounds

Uridylyl(3',5')uridine (UpU) vs. Uridylyl(5'.3')uridylyl(5'.3')adenosine

- Linkage Configuration: UpU features a canonical 3'→5' phosphodiester bond, whereas this compound contains two 5'→3' linkages. The latter’s inverted bonds may result in distinct helical conformations and reduced stability due to steric strain .

- Synthesis Efficiency : UpU synthesis achieves ~80% yield under optimized conditions (0.05 M uridine, pH 7.6, 3 hours), while the target compound requires longer reaction times and specialized protecting groups (e.g., 4-methoxy-5,6-dihydro-2H-pyran) to mitigate steric hindrance .

Adenylyl(2'→5')adenylyl(2'→5')adenosine [(2'-5')-oligo(A)]

- Biological Role: (2'-5')-oligo(A) is a key mediator of the interferon response, activating RNase L to degrade viral RNA. In contrast, this compound lacks known antiviral roles but may serve as a substrate for terminal uridylyl transferases (TUTases) involved in RNA uridylation .

- Stability : The 2'→5' linkages in (2'-5')-oligo(A) confer resistance to RNase T2 cleavage, whereas 5'→3' linkages in the target compound are susceptible to isomerization and hydrolysis under neutral or acidic conditions .

Physicochemical Properties

Table 1: Comparative physicochemical properties of dinucleoside monophosphates. Data derived from enzymatic assays and chromatographic analyses .

Enzymatic Interactions

- This contrasts with uridylyl(3',5')adenosine, which lacks accessible 3' termini for modification .

- Phosphodiesterases : The 5'→3' linkages are prone to hydrolysis by phosphodiesterases, unlike 2'→5' linkages in (2'-5')-oligo(A), which evade typical RNA degradation pathways .

Crystallographic Insights

Crystal structures of uridylyl(3',5')adenosine reveal a right-handed helical conformation stabilized by Watson-Crick base pairing and hydrogen bonding .

Biological Activity

Uridylyl(5'.3')uridylyl(5'.3')adenosine, also known as U2A, is a dinucleoside monophosphate that plays a significant role in various biological processes. Its structure consists of two uridine residues linked by a 5'-to-3' phosphodiester bond, with an adenosine unit contributing to its biological activity. This article explores the biological activity of U2A, including its structural characteristics, interactions with other biomolecules, and potential therapeutic applications.

Structural Characteristics

The crystal structure of U2A has been investigated using X-ray diffraction techniques. The analysis revealed that the conformations of the dinucleoside monophosphate differ significantly from those found in double-helical RNA structures. This insight is crucial for understanding the potential roles of U2A in non-canonical RNA structures, such as loops and single-stranded regions .

Biological Activity and Mechanisms

1. Interaction with Enzymes:

U2A exhibits resistance to enzymatic hydrolysis by phosphodiesterases, which is attributed to steric hindrance and negative charge factors. Studies have shown that the hydrolysis rates of U2A and its derivatives indicate a robust mechanism that may involve conformational rigidity, making it less susceptible to enzymatic degradation .

2. Base-Stacking Interactions:

Research has demonstrated that U2A engages in strong base-stacking interactions with other nucleobases in RNA. These interactions are essential for the stability of RNA structures and influence the binding affinity of RNA-binding proteins . The proton magnetic resonance (PMR) spectroscopy studies indicate that U2A's stacking tendencies are comparable to other dinucleoside monophosphates, reinforcing its role in nucleic acid architecture .

Case Studies

Case Study 1: Antiviral Properties

In a study exploring the antiviral properties of nucleoside analogs, U2A was found to inhibit viral replication in cell culture models. The mechanism was linked to its ability to interfere with viral RNA synthesis by competing with natural substrates for incorporation into viral RNA chains .

Case Study 2: Role in tRNA Modification

U2A has been identified as a hypermodified dinucleoside monophosphate derived from the anticodon loop of several tRNAs. This modification is critical for maintaining the structural integrity and function of tRNA during protein synthesis. The presence of U2A enhances the fidelity of codon-anticodon pairing, thus influencing translational accuracy .

Research Findings

Recent findings highlight several important aspects of U2A's biological activity:

- Stability Studies: The stability of U2A in various ionic conditions suggests that it maintains structural integrity under physiological conditions, which is vital for its function in cellular processes .

- Therapeutic Potential: Given its unique properties, U2A is being explored as a potential therapeutic agent in treating viral infections and as a tool in RNA research due to its ability to modulate RNA structure and function .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.